1-(5-(2-氯-6-甲氧基喹啉-3-基)-3-苯基-4,5-二氢-1H-吡唑-1-基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

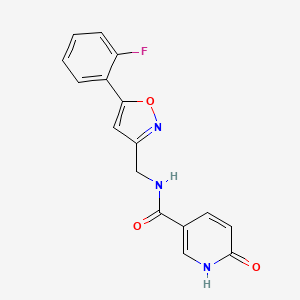

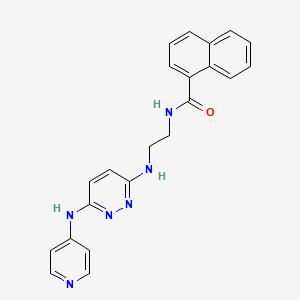

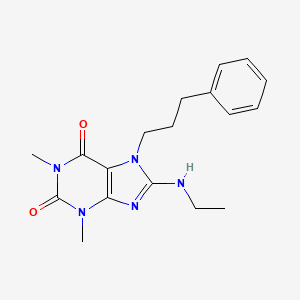

The compound “1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one” is a chemical compound with the molecular formula C23H22ClN3O3 . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of such compounds usually involves a condensation reaction between an amine, a compound with active hydrogens, and an aldehyde . This process forms a class of organic compounds known as Mannich bases . They are versatile intermediates in organic synthesis .Molecular Structure Analysis

Mannich bases are structurally defined as 2-amino-ketones, compounds that contain the NCH2Y fragment with a central electrophilic carbon atom in the presence of two geminal heteroatoms, one of which is nitrogen .Chemical Reactions Analysis

Mannich bases are usually formed from the condensation of an amine, a non-enolizable aldehyde (e.g., formaldehyde (HCOH)), and a hydrogen-active compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.8921 . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

Stroke Therapy

This compound has shown promise as a neuroprotective agent in the treatment of ischemic stroke . It has demonstrated potent antioxidant properties, which are crucial in mitigating oxidative stress associated with stroke. By trapping different types of toxic radical oxygenated species, it supports neuronal viability and reduces infarct size, positioning it as a potential lead compound for stroke therapy.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity . Specifically, they have been tested against neuroblastoma and breast adenocarcinoma cell lines, showing the ability to reduce cell viability with micromolar potency. This suggests its potential use in developing treatments for these types of cancer.

Antifungal Applications

Mannich bases, which include this compound, have been identified for their antifungal properties . They are effective against a range of fungal pathogens, making them valuable in the synthesis of new antifungal agents. Their efficacy against phytopathogens and human opportunistic pathogens highlights their potential in medicinal applications to treat fungal infections.

Chemical Research

In chemical research, this compound serves as a versatile intermediate. It can be used in the synthesis of various heterocyclic compounds, which are essential in the development of new pharmaceuticals and agrochemicals . Its role in the creation of novel antifungal agents is particularly noteworthy.

Pharmacological Research

The compound’s structure, featuring a quinoline moiety, makes it a candidate for pharmacological research, exploring its interactions with biological systems . Its potential in drug design and discovery is significant, given its biological activities and the possibility of synthesizing a wide range of derivatives.

Biochemical Studies

In biochemistry, the compound could be used to study the mechanisms of action of similar molecules against diseases like tuberculosis . Its structural similarity to other active substances that have been approved for medical use offers a pathway to understanding and developing new treatments.

未来方向

The compound could be further studied for its potential applications in pharmaceutical, agrochemical, and material fields, given its wide range of biological activities . The antifungal effect exhibited by Mannich bases suggests that compounds that have a heterocyclic system attached to the β-amino core are attractive alternatives oriented to the synthesis of novel and helpful antifungal agents .

作用机制

Target of Action

Compounds with similar structures, such as quinoline derivatives, have been known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels .

Mode of Action

It is known that quinoline derivatives can interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding .

Biochemical Pathways

Quinoline derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

The logp and logd values of this compound suggest that it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Quinoline derivatives have been shown to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, antiproliferative, and pro-apoptotic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

属性

IUPAC Name |

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2/c1-3-21(27)26-20(13-19(25-26)14-7-5-4-6-8-14)17-12-15-11-16(28-2)9-10-18(15)24-22(17)23/h4-12,20H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIISVWZYARSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2974713.png)

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one](/img/structure/B2974717.png)

![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)

![2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2974724.png)

![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)